4-Bromo-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
4-Bromo-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of aromatic ethers. This compound features a bromine atom, a tert-butyl group, and a trifluoroethoxy group attached to a benzene ring. Such compounds are often of interest in organic synthesis and various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps:
tert-Butylation: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride (t-BuCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Trifluoroethoxylation: The trifluoroethoxy group can be added through a nucleophilic substitution reaction using 2,2,2-trifluoroethanol (CF3CH2OH) and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with a methoxy group would yield 4-Methoxy-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene can serve as an intermediate in the synthesis of more complex molecules. Its unique substituents make it a valuable building block for designing novel compounds.
Biology and Medicine
While specific biological and medicinal applications of this compound are not well-documented, similar compounds are often explored for their potential as pharmaceuticals or bioactive agents. The trifluoroethoxy group, in particular, can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In industrial settings, this compound might be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its unique structure could impart desirable characteristics to polymers or coatings.
Mechanism of Action
The mechanism of action for 4-Bromo-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene would depend on its specific application. In general, the compound’s effects are likely mediated by interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoroethoxy group can influence the compound’s lipophilicity and binding affinity, while the bromine atom and tert-butyl group can affect its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(tert-butyl)phenol: Similar structure but with a hydroxyl group instead of a trifluoroethoxy group.
4-Bromo-2-(tert-butyl)-1-methoxybenzene: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
4-Bromo-2-(tert-butyl)-1-ethoxybenzene: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.
Uniqueness
4-Bromo-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific chemical reactivity or stability.
Properties
IUPAC Name |
4-bromo-2-tert-butyl-1-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3O/c1-11(2,3)9-6-8(13)4-5-10(9)17-7-12(14,15)16/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCKYNYNQNYUJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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